molecular formula C17H18N2O5 B13805761 N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide CAS No. 50618-98-9

N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B13805761
CAS No.: 50618-98-9
M. Wt: 330.33 g/mol
InChI Key: TZDWIZCWLXXSLI-UHFFFAOYSA-N
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Description

N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound with the molecular formula C17H18N2O5 and a molecular weight of 330.34 g/mol . This compound is characterized by its pyrrole ring structure, which is substituted with acetoxy and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The acetoxy groups may participate in esterification reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

50618-98-9

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

(5-acetamido-4-acetyloxy-1-methyl-2-phenylpyrrol-3-yl) acetate

InChI

InChI=1S/C17H18N2O5/c1-10(20)18-17-16(24-12(3)22)15(23-11(2)21)14(19(17)4)13-8-6-5-7-9-13/h5-9H,1-4H3,(H,18,20)

InChI Key

TZDWIZCWLXXSLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(N1C)C2=CC=CC=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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